(3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone
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Overview
Description
(3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone: is an organic compound with the molecular formula C19H21NO . It is a derivative of benzophenone, where the phenyl group is substituted with a piperidinyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone typically involves the reaction of 3-methylbenzophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The piperidinyl group enhances its binding affinity to certain receptors or enzymes, leading to desired biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
- 4-(N-piperidinyl)benzophenone
- 3-Methylbenzophenone
- 4-Methyl-4-(N-piperidinyl)benzophenone
Comparison: Compared to these similar compounds, (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone exhibits unique properties due to the presence of both the methyl and piperidinyl groups.
Properties
IUPAC Name |
(3-methyl-4-piperidin-1-ylphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-14-17(19(21)16-8-4-2-5-9-16)10-11-18(15)20-12-6-3-7-13-20/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYDISOIIKOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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